molecular formula C5H12ClNO2 B7971025 (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride

Cat. No.: B7971025
M. Wt: 153.61 g/mol
InChI Key: KDANNXAXAYGSFR-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a chiral amine derivative, characterized by its tetrahydrofuran ring structure with a methoxy group at the 4-position and an amine group at the 3-position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, secondary and tertiary amines, and oxidized compounds .

Scientific Research Applications

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3-Fluorotetrahydrofuran-4-amine hydrochloride
  • (3R,4S)-3-Methoxytetrahydrofuran-4-amine hydrochloride

Uniqueness

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

(3R,4S)-4-methoxyoxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANNXAXAYGSFR-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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